molecular formula C8H11BrN2O2 B1376019 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid CAS No. 1407966-15-7

3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1376019
CAS RN: 1407966-15-7
M. Wt: 247.09 g/mol
InChI Key: LNPAYNILEPSTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid” is a chemical compound that is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of “this compound” could involve the reaction of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID and tert-Butanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a carboxylic acid group .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .

Scientific Research Applications

Synthesis of Amino and Aryl Derivatives

Bobko et al. (2012) developed an efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, starting from potassium tricyanomethanide. This process includes a selective Sandmeyer reaction, offering more versatility in synthesizing these compounds than previous methods (Bobko, Kaura, Evans, & Su, 2012).

Multigram Synthesis for Fluorinated Derivatives

Iminov et al. (2015) demonstrated a multigram-scale synthesis of fluorinated pyrazole-4-carboxylic acids. Their method involves acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of isomeric pyrazoles (Iminov et al., 2015).

Intermediate for Insecticide Synthesis

Niu Wen-bo (2011) explored the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, chlorantraniliprole. This synthesis features several steps, including bromination and hydrolysis, achieving a 41.3% yield (Niu Wen-bo, 2011).

Functionalization Reactions for Novel Compounds

Yıldırım et al. (2005) conducted studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. They achieved good yields in converting this acid into corresponding carboxamides via reactions with 2,3-diaminopyridine, exploring the mechanistic aspects of these reactions (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Carboxylic Acid Amide Compounds

Yang Yun-shang (2011) synthesized novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, starting with 2,3-dichloropyridine. The process includes several steps such as hydrazining, ester-bromination, and oxidation (Yang Yun-shang, 2011).

Safety and Hazards

“3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions in the field of pyrazole derivatives involve the development of new synthetic techniques and the exploration of their biological activity . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Biochemical Analysis

Biochemical Properties

3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative phosphorylation and ATP exchange reactions . These interactions suggest that this compound can modulate energy metabolism within cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit calcium uptake, which is crucial for various cellular functions . Additionally, it has been reported to affect the mutagenicity of cells, indicating its potential impact on genetic stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes involved in energy metabolism . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool for studying metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has shown alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in energy metabolism and cellular respiration . These interactions can affect metabolic flux and alter the levels of key metabolites within cells, providing insights into the compound’s potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical reactions.

properties

IUPAC Name

3-bromo-1-tert-butylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(7(12)13)6(9)10-11/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPAYNILEPSTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1407966-15-7
Record name 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.